molecular formula C10H11ClO2 B13060889 4-(Chloromethyl)phenyl propanoate

4-(Chloromethyl)phenyl propanoate

Cat. No.: B13060889
M. Wt: 198.64 g/mol
InChI Key: BHUMEAVCUVGUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)phenyl propanoate, specifically referred to as Ethyl 3-[4-(chloromethyl)phenyl]propanoate (CAS: 107859-99-4), is an aromatic ester featuring a chloromethyl (-CH₂Cl) substituent on the para position of the benzene ring and a propanoate ethyl ester group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables reactivity in nucleophilic substitution (e.g., SN2 reactions at the chloromethyl site) and ester hydrolysis, making it valuable for constructing complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)phenyl propanoate typically involves the esterification of 4-(Chloromethyl)benzoic acid with propanol in the presence of an acid catalyst. The reaction can be represented as:

C6H4(CH2Cl)COOH+CH3CH2OHC6H4(CH2Cl)COOCH2CH3\text{C}_6\text{H}_4(\text{CH}_2\text{Cl})\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{Cl})\text{COOCH}_2\text{CH}_3 C6​H4​(CH2​Cl)COOH+CH3​CH2​OH→C6​H4​(CH2​Cl)COOCH2​CH3​

Biological Activity

4-(Chloromethyl)phenyl propanoate is an organic compound classified as an ester, characterized by its chloromethyl group attached to a phenyl ring, linked to a propanoate moiety. This structure enhances its reactivity and potential biological applications, particularly in medicinal chemistry and cancer research.

  • Molecular Formula : C12H13ClO2
  • Molecular Weight : 224.68 g/mol
  • Structure : The compound features a chloromethyl group which is known to increase electrophilicity, making it a valuable intermediate in various chemical syntheses.

Anticancer Properties

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of histone deacetylases (HDACs), which are crucial targets in cancer therapy. Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines, including HeLa cells. This suggests potential therapeutic applications in oncology .

Mechanism of Action :

  • HDAC Inhibition : By inhibiting HDACs, the compound may induce cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Interaction : The chloromethyl group allows for covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their activity and affecting cellular processes .

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
Ethyl 3-phenylpropanoateLacks chloromethyl group; used in flavoring agentsDifferent reactivity profile due to absence of halogen
Ethyl 3-[4-(bromomethyl)phenyl]propanoateContains bromomethyl insteadMore reactive towards nucleophiles compared to chlorinated analogs
Methyl 3-[4-(aminomethyl)phenyl]propanoateContains amino group; used in medicinal chemistryDifferent biological activity profile due to amino functionality

Case Studies and Research Findings

  • In Vitro Studies :
    • In vitro studies have shown that compounds similar to this compound exhibit significant antiproliferative effects on cancer cell lines. For instance, studies involving HeLa cells demonstrated a reduction in cell viability when treated with this compound, indicating its potential as a chemotherapeutic agent .
  • Mechanistic Studies :
    • Further mechanistic studies highlighted that the compound's interaction with biological macromolecules could lead to modifications that inhibit or alter enzyme activities critical for cancer progression. This interaction may involve π-π stacking with aromatic residues within proteins, enhancing binding affinity and specificity .
  • In Vivo Studies :
    • Preliminary in vivo studies using mouse tumor models have shown promising results regarding the efficacy of this compound in reducing tumor growth. These findings suggest that the compound could be further developed for therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical properties of Ethyl 3-[4-(chloromethyl)phenyl]propanoate and its analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Primary Applications
Ethyl 3-[4-(chloromethyl)phenyl]propanoate C₁₂H₁₃ClO₂ 224.68 g/mol -ClCH₂ (para), -COOEt 107859-99-4 Intermediate in drug synthesis
Methyl 3-[4-[(4-chlorophenyl)methyl]phenoxy]propanoate C₁₇H₁₇ClO₃ 304.77 g/mol -ClC₆H₄CH₂ (para), -OCH₂COOMe 71549-07-0 Potential bioactive intermediate
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate C₁₅H₁₉ClO₃ 282.76 g/mol -Cl(CH₂)₃CO (para), -CMe₂COOMe 154477-54-0 Pharmaceutical intermediates

Pharmacological and Industrial Relevance

  • Ethyl 3-[4-(chloromethyl)phenyl]propanoate: Derivatives of this compound have been investigated for antiparasitic activity, particularly against metronidazole-resistant Blastocystis sp., though direct pharmacological data are pending .
  • Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate: Used in synthesizing kinase inhibitors, highlighting its role in targeted cancer therapies .

Key Research Findings

  • Synthetic Routes: Ethyl 3-[4-(chloromethyl)phenyl]propanoate is synthesized via chlorination of hydroxymethyl precursors using SOCl₂, a method shared with related imidazole derivatives .
  • Stability : The ethyl ester in 107859-99-4 shows greater hydrolytic stability compared to methyl esters (e.g., 71549-07-0), making it preferable for prolonged storage .
  • Toxicity: Chlorinated aromatic compounds universally require stringent safety protocols, with chloromethyl derivatives posing higher acute toxicity risks than chlorobutanoyl analogues .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

[4-(chloromethyl)phenyl] propanoate

InChI

InChI=1S/C10H11ClO2/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3

InChI Key

BHUMEAVCUVGUIP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.